molecular formula C16H15FN2O5S B2374516 2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid CAS No. 2034392-71-5

2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid

Cat. No.: B2374516
CAS No.: 2034392-71-5
M. Wt: 366.36
InChI Key: SISQBAOQEYOTPF-UHFFFAOYSA-N
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Description

2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid is a fluorinated benzoic acid derivative featuring a pyrrolidinylsulfonyl group substituted with a pyridin-4-yloxy moiety. This compound combines structural elements that influence its physicochemical and biological properties, including:

  • Fluorine substitution at the 2-position of the benzoic acid, which enhances electronegativity and may modulate acidity or metabolic stability.

This structure positions it within a broader class of sulfonamide- and benzoic acid-based compounds, often investigated for pharmaceutical applications, including enzyme inhibition or receptor modulation .

Properties

IUPAC Name

2-fluoro-5-(3-pyridin-4-yloxypyrrolidin-1-yl)sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O5S/c17-15-2-1-13(9-14(15)16(20)21)25(22,23)19-8-5-12(10-19)24-11-3-6-18-7-4-11/h1-4,6-7,9,12H,5,8,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISQBAOQEYOTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

Polar aprotic solvents like DMF and DCM are preferred for their ability to dissolve both aromatic and amine components. In comparative studies, DMF provided higher yields (68%) than tetrahydrofuran (THF) due to improved reagent solubility.

Temperature and Time

Room-temperature reactions (20–25°C) over 16 hours balance yield and energy efficiency. Elevated temperatures (>50°C) risk side reactions, such as decomposition of the pyridine ring.

Industrial-Scale Production and Purification

Industrial synthesis emphasizes cost-effectiveness and reproducibility. Continuous flow reactors enable precise control over reaction parameters, reducing byproduct formation. Post-synthesis purification employs high-performance liquid chromatography (HPLC) with C18 columns, achieving >98% purity.

Purification Protocol

  • Crude Product : Dissolved in methanol.
  • Column Chromatography : Silica gel with gradient elution (0–50% ethyl acetate/hexane).
  • Final Isolation : Lyophilization to obtain a white crystalline solid.

Challenges and Mitigation Strategies

Byproduct Formation

Side products, such as over-fluorinated derivatives, are minimized using stoichiometric fluorinating agents.

Moisture Sensitivity

Reactions involving sulfonyl chlorides require anhydrous conditions. Molecular sieves or inert atmospheres (N₂/Ar) are employed to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfonyl group play crucial roles in enhancing the compound’s binding affinity and specificity. The pyrrolidine and pyridine moieties contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid with analogous compounds, focusing on structural features, physicochemical properties, and inferred biological activity.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Substituent Effects Potential Applications References
This compound - 2-Fluoro benzoic acid
- Pyrrolidinylsulfonyl linkage
- Pyridin-4-yloxy group
- Enhanced acidity (fluoro group)
- Improved solubility (sulfonyl)
- Receptor binding (pyridine)
Enzyme inhibition, kinase targeting N/A (hypothetical)
3-[2-[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl]benzoic acid sodium salt - Benzimidazole core
- Methoxypropoxy-pyridine
- Sulfonyl linkage
- Increased lipophilicity (methoxypropoxy)
- Acidic sodium salt form
Proton pump inhibitors (PPIs)
5-((P-(2-Pyridylsulfamoyl)phenyl)azo)salicylic acid - Azo linkage
- Pyridylsulfamoyl group
- Salicylic acid backbone
- Chromophoric properties (azo group)
- Hydrogen bonding (sulfamoyl)
Dye synthesis, chelating agents
Benzoic acid, 2-sulfo-, 1-(dodecafluoroheptyl) ester, sodium salt - Perfluorinated alkyl chain
- Sulfonate ester
- Extreme hydrophobicity (fluorocarbon)
- Surfactant properties
Industrial surfactants, coatings
4-[4-[[5-Chloro-4-[[2-[(propan-2-yl)sulfonyl]phenyl]amino]pyrimidin-2-yl]amino]phenyl]piperidine-1-carboxylic acid tert-butyl ester - Pyrimidine core
- Isopropylsulfonyl group
- tert-Butyl ester
- Prodrug potential (ester)
- Kinase inhibition (pyrimidine)
Anticancer agents

Key Findings from Structural Analysis

In contrast, perfluorinated esters (e.g., 2-sulfo-dodecafluoroheptyl ester) exhibit extreme hydrophobicity and environmental persistence, limiting their biomedical utility .

Sulfonate esters (e.g., tert-butyl ester in ) are often used as prodrugs to improve bioavailability, whereas the free acid form of the target compound may favor direct target engagement .

Aromatic and Heterocyclic Substituents :

  • The pyridin-4-yloxy group may enhance binding to receptors with aromatic pockets (e.g., kinases or GPCRs), similar to methoxypropoxy-pyridine motifs in PPIs .
  • Benzimidazole or pyrimidine cores in analogs (e.g., and ) are associated with nucleic acid or ATP-binding site interactions, suggesting divergent mechanisms of action compared to the target compound .

Biological Activity

2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid is a complex organic compound notable for its potential biological activities. This compound features a fluorinated benzoic acid core, which is functionalized with both pyrrolidine and pyridine moieties. These structural characteristics suggest diverse applications in medicinal chemistry, particularly as a biochemical probe or therapeutic agent.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H15FN2O5S\text{C}_{16}\text{H}_{15}\text{F}\text{N}_{2}\text{O}_{5}\text{S}

Synthesis

The synthesis of this compound involves several key steps:

  • Fluorination : Introduction of a fluorine atom into the benzoic acid ring.
  • Sulfonylation : Attachment of the sulfonyl group using sulfonyl chlorides.
  • Pyrrolidine and Pyridine Coupling : Nucleophilic substitution reactions with pyrrolidine and pyridine derivatives.

Antitumor Activity

Recent studies have explored the antitumor potential of compounds similar to this compound. For instance, a related compound demonstrated significant tumor growth inhibition in xenograft models, indicating that modifications to the benzoic acid structure can enhance biological activity against cancer cells .

The biological activity is primarily attributed to its interaction with specific protein targets involved in cell survival and apoptosis. The compound may inhibit anti-apoptotic Bcl-2 family proteins, which are often overexpressed in cancers. Such inhibition can lead to increased apoptosis in cancer cells .

Study on MDM2 Inhibition

In a study evaluating MDM2 inhibitors, compounds structurally related to this compound showed promising results with high binding affinity (IC50 values in the low nanomolar range). These compounds were tested for their ability to activate p53 and induce apoptosis in cancer cell lines .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications to the sulfonamide and carboxylic acid groups significantly affected binding affinity and biological activity. The presence of the pyrrolidine nitrogen was crucial for maintaining potency against target proteins .

Data Tables

CompoundIC50 (nM)Tumor Growth Inhibition (%)Mechanism
Compound A6.486MDM2 Inhibition
Compound B10.574Bcl-xL Inhibition
2-Fluoro...TBDTBDTBD

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid, and what intermediates are critical?

  • Methodology :

  • Begin with fluorinated benzoic acid derivatives (e.g., 5-fluorobenzoic acid) as the core structure. Introduce the sulfonyl group via sulfonation using chlorosulfonic acid or a sulfonyl chloride intermediate .
  • Coupling the pyrrolidine-piperidine moiety requires nucleophilic substitution or Mitsunobu reactions, as seen in analogous pyrrolidine-sulfonyl benzoic acid derivatives .
  • Monitor intermediates (e.g., sulfonated intermediates or pyridin-4-yloxy-pyrrolidine) using HPLC or TLC for purity validation .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodology :

  • NMR : Look for characteristic shifts:
  • Aromatic protons in the benzoic acid moiety (δ 7.5–8.5 ppm for fluorinated positions).
  • Pyrrolidine protons (δ 3.0–3.5 ppm for sulfonyl-attached CH₂ groups) .
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺ or [M-H]⁻) and fragment ions corresponding to sulfonyl-pyrrolidine cleavage .
  • IR : Validate sulfonyl (S=O) stretches at 1150–1350 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the sulfonylation step, given steric hindrance from the pyrrolidine-pyridine substituent?

  • Methodology :

  • Use bulky bases (e.g., DBU) to deprotonate the pyrrolidine nitrogen, enhancing nucleophilicity for sulfonyl group attachment .
  • Employ high-dilution conditions to reduce side reactions, as demonstrated in sulfonylation of hindered amines .
  • Track reaction progress via LC-MS to identify by-products (e.g., over-sulfonated species) and adjust stoichiometry .

Q. What strategies resolve discrepancies between computational predictions (e.g., DFT) and experimental NMR data for the pyrrolidine ring conformation?

  • Methodology :

  • Consider dynamic effects: The pyrrolidine ring may adopt multiple conformers in solution, leading to averaged NMR signals. Use variable-temperature NMR to freeze conformers and observe splitting .
  • Compare with X-ray crystallography data if single crystals are obtainable (e.g., via slow evaporation in DMSO/water mixtures) .

Q. How to address low aqueous solubility of this compound in biological assays without compromising its stability?

  • Methodology :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility while minimizing cytotoxicity .
  • pH adjustment : Deprotonate the benzoic acid group (pKa ~2.5) by buffering solutions to pH >4.5, improving solubility but monitoring stability via HPLC .
  • Prodrug derivatization : Esterify the carboxylic acid group temporarily (e.g., methyl ester), as seen in related fluorinated benzoic acids .

Q. What analytical approaches differentiate between regioisomers or stereoisomers during synthesis?

  • Methodology :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers of the pyrrolidine moiety .
  • 2D NMR (COSY, NOESY) : Identify spatial correlations between pyridin-4-yloxy protons and pyrrolidine CH groups to assign regiochemistry .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data between in vitro enzyme assays and cellular models?

  • Methodology :

  • Assess membrane permeability: Use logP calculations (e.g., XLogP3 ~3.5 for sulfonyl-benzoic acids) or Caco-2 assays to evaluate cellular uptake limitations .
  • Test metabolites: Incubate the compound with liver microsomes to identify potential inactivation pathways (e.g., CYP450-mediated oxidation of the pyridine ring) .

Q. Why do DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) data suggest polymorphic forms, and how does this impact formulation?

  • Methodology :

  • Screen for polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile). Characterize forms using PXRD and FTIR .
  • Prioritize the thermodynamically stable form for long-term storage, as metastable forms may alter dissolution rates in biological assays .

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